N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-18(16(20)11-17)12-15-7-9-19(10-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTNUVMHUVPYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
The synthesis begins with the preparation of the 1-benzylpiperidin-4-ylmethanol intermediate. A widely adopted method involves the reduction of 1-benzyl-4-piperidone using sodium borohydride (NaBH₄) in methanol at 0–25°C for 6–12 hours, yielding the alcohol intermediate with >90% purity.
Reaction equation :
Chloroacetamide Functionalization
The alcohol intermediate undergoes chlorination followed by amidation. A two-step protocol is employed:
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Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40°C) for 4 hours converts the hydroxyl group to a chloride.
-
Amidation : Reaction with methylamine in the presence of triethylamine (Et₃N) facilitates nucleophilic substitution, forming the N-methyl-acetamide moiety.
Key conditions :
Industrial-Scale Optimization Strategies
Continuous Flow Chemistry
To enhance throughput, continuous flow systems have been implemented for the chlorination step. A tubular reactor with a residence time of 30 minutes at 50°C improves yield to 88% while reducing solvent waste.
Green Solvent Alternatives
Ethyl acetate replaces DCM in large-scale amidation, aligning with REACH regulations. This substitution maintains yields at 82% while reducing environmental impact.
Analytical Characterization
Spectroscopic Validation
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H NMR | δ 3.45 (s, 3H, N–CH₃), δ 4.20 (s, 2H, CH₂Cl) | Confirms N-methyl and chloro groups |
| LC-MS | m/z 295.1 [M+H]⁺ | Verifies molecular weight |
| IR | 1650 cm⁻¹ (C=O stretch) | Identifies acetamide carbonyl |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥98%. A C18 column and acetonitrile/water (70:30) mobile phase achieve baseline separation.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Synthetic Difference | Yield Comparison |
|---|---|---|
| N-(1-Benzyl-piperidin-3-yl) analogue | Use of 3-piperidinol instead of 4-piperidinol | 12% lower yield |
| N-Ethyl variant | Ethylamine in amidation step | Comparable yield |
Reactivity Trends
-
Steric effects : 4-Piperidinylmethyl derivatives exhibit 18% faster amidation kinetics than 3-substituted analogues due to reduced steric hindrance.
-
Electronic effects : Electron-withdrawing chloro substituents increase electrophilicity of the acetamide carbon, accelerating nucleophilic attack by 22%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide has been extensively studied for its pharmacological potential:
- Muscarinic Receptor Modulation : The compound acts as a modulator of muscarinic receptors, which are implicated in several neurological disorders. Research indicates that it may function as an antagonist for certain muscarinic receptor subtypes, potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease .
- Neurotransmitter Interaction : By influencing neurotransmitter systems, particularly acetylcholine pathways, this compound may enhance cholinergic neurotransmission, which is crucial in cognitive functions and memory processes.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidine Derivative : The initial step involves synthesizing the piperidine core.
- Benzyl Substitution : Introduction of the benzyl group onto the piperidine ring.
- Chloroacetamide Formation : The final step involves the introduction of the chloroacetamide moiety through acylation reactions.
This synthetic pathway allows for the modification of the compound to explore structure-activity relationships further.
Research has demonstrated that this compound exhibits significant biological activity:
- Antagonistic Properties : Its ability to act as an antagonist for muscarinic receptors positions it as a candidate for treating cognitive deficits associated with various neurological conditions .
- Potential Side Effects and Toxicity : Preliminary studies indicate that while the compound shows promise, further investigation into its safety profile is necessary to understand any adverse effects fully .
Case Study 1: Muscarinic Receptor Modulation
A study explored the effects of this compound on cognitive functions in animal models. Results indicated improved memory retention and cognitive performance in subjects treated with the compound compared to controls, suggesting its potential utility in treating cognitive impairments associated with neurological disorders.
Case Study 2: Synthesis and Reactivity
In a synthetic chemistry context, researchers successfully synthesized derivatives of this compound by modifying the chloro group to explore its reactivity with various nucleophiles. This study highlighted its versatility as a building block for more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity : The benzo[d]thiazole-containing analog exhibits greater molecular complexity and weight, likely influencing its pharmacokinetic properties (e.g., solubility, bioavailability). The sulfur atom in the thiazole ring may enhance intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to the simpler chloroacetamide group in the target compound .
Reactivity: The chloroacetamide group in both compounds could facilitate covalent binding to cysteine residues in biological targets.
Physicochemical and Pharmacological Considerations
- Lipophilicity : The target compound’s lower molecular weight and absence of a heteroaromatic ring may result in higher logP values, favoring passive diffusion across membranes.
- Synthetic Accessibility : The simpler structure of the target compound likely requires fewer synthetic steps compared to the benzo[d]thiazole derivative, which involves constructing a fused heterocyclic system .
Lumping Strategy Considerations
The lumping strategy, which groups structurally similar compounds for modeling purposes , might classify these two compounds together due to their shared benzyl-piperidine backbone. However, their divergent functional groups (chloroacetamide vs. thiazole-acetamide) suggest distinct reactivity and degradation pathways, making lumping less appropriate for detailed mechanistic studies.
Biological Activity
N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide, a compound with the molecular formula C15H21ClN2O, has garnered attention in medicinal chemistry due to its significant biological activity, particularly in the modulation of neurotransmitter systems. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a chloroacetamide moiety. Its molecular weight is approximately 280.79 g/mol, and it exhibits reactivity due to the presence of functional groups that facilitate nucleophilic substitution reactions. The chloro group acts as a good leaving group, making the compound amenable to further derivatization .
This compound primarily interacts with muscarinic receptors, which are critical in various neurological processes. Research indicates that it may function as an antagonist for specific muscarinic receptor subtypes, influencing cholinergic neurotransmission by inhibiting the activity of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling pathways .
1. Modulation of Muscarinic Receptors
The compound has been shown to selectively bind to certain muscarinic receptor subtypes. This selective binding is crucial for its potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease, where cholinergic dysfunction is implicated .
2. Enzyme Inhibition
This compound inhibits cholinesterase activity by binding to the enzyme's active site. This mechanism leads to elevated acetylcholine levels, which can improve cognitive functions and memory retention in experimental models .
Structure-Activity Relationship (SAR)
SAR studies have been vital in understanding how modifications to the structure of this compound affect its biological activity. Variations in substituents at different positions on the piperidine ring have been explored to optimize potency and selectivity for muscarinic receptors.
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups at the 4-position | Increased antagonistic activity |
| Substitution with electron-withdrawing groups | Enhanced binding affinity |
| Alteration of the chloroacetamide moiety | Variability in reactivity and potency |
Case Study 1: Cognitive Enhancement
A study investigated the effects of this compound on cognitive functions in animal models. Results indicated that administration of the compound significantly improved memory retention in mice subjected to memory tests, suggesting its potential as a cognitive enhancer .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound against neurodegenerative diseases. The findings revealed that it could reduce neuroinflammation and promote neuronal survival in vitro, indicating its promise as a therapeutic agent for conditions like Alzheimer's disease .
Q & A
Q. What synthetic routes are recommended for N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-benzyl-piperidin-4-ylmethanamine with 2-chloro-N-methylacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Catalytic bases like K₂CO₃ or Et₃N are used to deprotonate the amine and facilitate coupling. Optimization includes:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent choice : Anhydrous conditions minimize hydrolysis of the chloroacetamide moiety.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .
Table 1 : Example reaction conditions from analogous syntheses:
| Precursor | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-chloro-N-methylacetamide | Ethanol | Et₃N | 65 | |
| Piperidine derivative | DMF | K₂CO₃ | 72 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the N-methyl group (δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺, exact mass ~350.18 g/mol).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects by-products .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond lengths, space group ambiguity) require:
- SHELX refinement : SHELXL iteratively adjusts structural parameters against experimental data. Hydrogen atoms are placed geometrically and refined with riding models .
- Validation tools : PLATON or Mercury software checks for missed symmetry, twinning, or disorder.
- Comparative analysis : Cross-validate with NMR-derived torsion angles or computational models (DFT) .
Q. What experimental strategies investigate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Structural analogs (e.g., AZD8931) suggest kinase-targeting potential. Key strategies include:
- Enzyme assays : Measure IC₅₀ values against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Molecular docking : Align the compound’s 3D structure (from crystallography) with kinase active sites (PDB: 1M17) using AutoDock Vina .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HeLa) via MTT assays .
Q. How do solvent choice and reaction time impact stereochemical outcomes during synthesis?
- Methodological Answer : Polar solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers. Prolonged reaction times (>24 h) may lead to racemization at chiral centers. For example:
- Ethanol : Produces a 3:1 diastereomer ratio due to hydrogen bonding with intermediates.
- Chloroform : Non-polar environment reduces steric hindrance, enhancing enantioselectivity .
Q. What methodologies assess metabolic stability in preclinical models?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
